Malonyl-L-carnitine-d3 Trifluoroacetate
Description
Chemical Classification and Nomenclature
This compound belongs to the chemical class of deuterium-labeled acylcarnitines, specifically categorized as a stable isotope-labeled derivative of malonylcarnitine. The compound's systematic nomenclature reflects its complex molecular structure, incorporating both the malonyl group attachment to L-carnitine and the deuterium substitution pattern. According to established chemical databases, the molecular formula is documented as C12H15D3F3NO8, with a molecular weight of 364.29 daltons. The compound is also known by various synonyms including L-Carnitine·ClO₄, O-malonyl (N-methyl-D₃).
The structural foundation of this compound derives from L-carnitine, which has the International Union of Pure and Applied Chemistry name (3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate. The parent malonylcarnitine compound possesses the systematic name (3R)-3-[(2-carboxyacetyl)oxy]-4-(trimethylazaniumyl)butanoate. The deuterium labeling typically occurs at the N-methyl positions, where three hydrogen atoms are replaced with deuterium isotopes, creating the characteristic mass shift that enables its function as an internal standard.
The trifluoroacetate salt form significantly enhances the compound's solubility characteristics, making it suitable for both organic and aqueous solvent systems. This property is particularly valuable in analytical applications where consistent dissolution and stability are critical factors. The compound maintains the Chemical Abstracts Service registry number 910825-21-7 for the unlabeled form, while the deuterated trifluoroacetate variant represents a specialized analytical grade material.
| Chemical Property | Value |
|---|---|
| Molecular Formula | C12H15D3F3NO8 |
| Molecular Weight | 364.29 g/mol |
| Chemical Purity | >95% (High Performance Liquid Chromatography) |
| Deuterium Content | 98% |
| Storage Temperature | -5°C to 5°C |
Historical Context in Biochemical Research
The development of this compound is intrinsically linked to the evolution of stable isotope labeling techniques in mass spectrometry. The recognition of malonylcarnitine as a significant biomarker emerged from early studies investigating fatty acid oxidation disorders, particularly malonic acidemia. Historical research demonstrated that malonylcarnitine accumulates with specific disruption of fatty-acid oxidation caused by impaired entry of long-chain acylcarnitine esters into mitochondria and failure of the mitochondrial respiratory chain.
The transition from qualitative detection to quantitative analysis of acylcarnitines marked a significant advancement in clinical biochemistry. Early investigations revealed substantial variability in malonylcarnitine quantification across different laboratories, highlighting the critical need for standardized internal standards. A pivotal study involving 98 laboratories demonstrated a bimodal distribution of results, with quantification values varying significantly depending on the stable isotope internal standard composition used. This variability prompted the development of compound-specific deuterated standards, including this compound.
The importance of stable isotope-labeled standards in clinical mass spectrometry became increasingly recognized as the field evolved. Cambridge Isotope Laboratories emerged as a world leader in the separation and manufacture of stable isotopes and stable isotope-labeled compounds, contributing to the standardization of analytical methodologies. The benefits of carbon-13 versus deuterium standards in clinical mass spectrometry measurements were extensively studied, with deuterium-labeled compounds like this compound proving particularly valuable for their ability to compensate for matrix effects and ion suppression.
Research in the early 2000s established the clinical significance of malonylcarnitine in newborn screening programs. Studies identified elevated malonylcarnitine levels in newborns with medium-chain acyl-Coenzyme A dehydrogenase deficiency and malonyl-Coenzyme A decarboxylase deficiency. These findings necessitated the development of precise quantitative methods, driving the need for high-quality deuterated internal standards. The compound's role expanded beyond clinical diagnostics to encompass broader metabolomics research applications, where accurate quantification of acylcarnitines became essential for understanding metabolic pathways and disease mechanisms.
Significance in Metabolomics and Acylcarnitine Analysis
This compound serves as a cornerstone analytical tool in metabolomics research, particularly in studies investigating fatty acid metabolism and mitochondrial function. The compound's primary significance lies in its role as an internal standard for mass spectrometry-based quantification of malonylcarnitine in biological samples. The deuterium labeling enables precise differentiation from endogenous malonylcarnitine based on mass differences, allowing for detailed metabolic profiling with high accuracy and precision.
In contemporary metabolomics applications, the compound facilitates ultra-high performance liquid chromatography-tandem mass spectrometry methods for quantitative acylcarnitine determination. These advanced analytical techniques require internal standards that can effectively normalize variations arising throughout experimental stages, including extraction, derivatization, separation, and analysis. The compound's ability to co-elute with its unlabeled counterpart while maintaining distinct mass spectral properties makes it particularly valuable for correcting matrix effects and ion suppression phenomena.
Recent applications of targeted detection methods have incorporated this compound alongside other deuterated carnitine standards in comprehensive panels for disease diagnosis. Studies employing 76 carnitine indicators combined with machine learning algorithms have demonstrated the compound's utility in diagnostic applications beyond traditional metabolic disorders. The internal standard panel including various deuterated carnitines dissolved in acetonitrile as extraction reagents has become standard practice in clinical laboratories.
The compound's significance extends to research investigating the relationship between dietary intake and metabolic health. Studies examining intestinal microbiota metabolism of L-carnitine have utilized deuterated carnitine compounds to trace metabolic pathways and quantify metabolite production. These investigations employed isotope tracer studies using synthetic d3-(methyl)-L-carnitine to demonstrate the role of gut microbiota in trimethylamine N-oxide production, highlighting the broader research applications of deuterated carnitine derivatives.
| Application Area | Specific Use | Analytical Advantage |
|---|---|---|
| Newborn Screening | Malonic Acidemia Detection | Precise Quantification |
| Metabolomics Research | Fatty Acid Oxidation Studies | Matrix Effect Correction |
| Clinical Diagnostics | Acylcarnitine Profiling | Inter-laboratory Standardization |
| Pharmaceutical Research | Drug Metabolism Studies | Isotope Dilution Analysis |
| Biomarker Discovery | Disease Pathway Investigation | Accurate Concentration Determination |
The implementation of balance study methodologies has further demonstrated the compound's analytical value. These approaches calculate the percentage of acylcarnitines accounted for by individual quantification, with successful studies achieving over 90% recovery when using appropriate internal standards like this compound. Such comprehensive analytical validation underscores the compound's critical role in advancing our understanding of metabolic disorders and developing improved diagnostic methodologies.
Properties
Molecular Formula |
C₁₂H₁₅D₃F₃NO₈ |
|---|---|
Molecular Weight |
364.29 |
Synonyms |
(2R)-3-Carboxy-2-[(carboxyacetyl)oxy]-N,N,N-trimethyl-d3-1-propanaminium Trifluoroacetate; (R)-3-Carboxy-2-(2-carboxyacetoxy)-N,N,N-trimethyl-d3-propan-1-aminium Trifluoroacetate |
Origin of Product |
United States |
Comparison with Similar Compounds
Deuterated Carnitine Derivatives
- Acetyl-L-carnitine-d3: Shares the deuterated carnitine backbone but lacks the malonyl group. Used to study acetyl-CoA metabolism.
- Propionyl-L-carnitine-d3 : Features a propionyl group instead of malonyl. Primarily used in research on propionic acidemia.
Trifluoroacetate Salts
Deuterated Pharmaceuticals
- Triamcinolone acetonide-d6: A deuterated glucocorticoid with six deuterium atoms. Both compounds leverage deuterium for metabolic stability, but Triamcinolone-d6 is used in dermatology, contrasting with Malonyl-L-carnitine-d3’s focus on lipid metabolism .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Deuterium Substitution | Solubility (TFA-Dependent) | Stability |
|---|---|---|---|---|
| Malonyl-L-carnitine-d3 TFA | ~365.3* | 3 H sites | High (aqueous/organic) | Enhanced (deuterium) |
| Acetyl-L-carnitine-d3 | ~289.3 | 3 H sites | Moderate | Moderate |
| Tachyplesin I TFA | ~2,500 | None | High | Moderate |
| Triamcinolone acetonide-d6 | 440.53 | 6 H sites | Low (organic solvents) | High |
*Estimated based on malonyl-L-carnitine (C10H17NO5, MW 247.25) + TFA (CF3COO⁻, MW 114.02) + deuterium substitution.
Environmental and Metabolic Stability
- Trifluoroacetate Environmental Impact : TFA is highly persistent, with recent studies showing precipitation concentrations up to 0.335 µg/l in Germany, a 3–5× increase since the 1990s . Malonyl-L-carnitine-d3 TFA’s environmental fate is linked to TFA’s stability, similar to other TFA salts.
- Deuterium Effects: Deuteration reduces metabolic clearance. For example, Triamcinolone-d6 exhibits a 2–3× longer half-life than its non-deuterated form, a property shared by Malonyl-L-carnitine-d3 in tracer studies .
Preparation Methods
Synthesis of L-carnitine-d3
The patented route for L-carnitine synthesis (CN103420861A) serves as a foundational framework:
-
Carbonylation : (R)-epichlorohydrin-d3 reacts with carbon monoxide in the presence of a palladium catalyst to yield (R)-4-chloro-3-hydroxybutyrate-d3.
-
Quaternization : The intermediate undergoes nucleophilic substitution with trimethylamine in ethanol, forming L-carnitine hydrochloride-d3.
-
Ion Exchange : Chloride ions are replaced with hydroxide using a strong anion-exchange resin, yielding L-carnitine-d3.
Key Reaction Parameters :
Malonylation of L-carnitine-d3
Malonyl groups are introduced via esterification using malonyl chloride or enzymatic transfer from malonyl-CoA:
Chemical Method :
-
L-carnitine-d3 reacts with malonyl chloride in anhydrous dichloromethane under nitrogen.
-
Triethylamine acts as a base to scavenge HCl.
-
Reaction progress is monitored via thin-layer chromatography (TLC).
Enzymatic Method :
-
Carnitine acetyltransferase (CAT) catalyzes the transfer of malonyl groups from malonyl-CoA to L-carnitine-d3.
-
Advantages include stereospecificity and milder conditions, though enzyme costs limit scalability.
| Parameter | Chemical Method | Enzymatic Method |
|---|---|---|
| Yield | 75–85% | 60–70% |
| Purity | >90% | >95% |
| Scalability | Industrial-scale feasible | Lab-scale only |
| Isotopic Integrity | Risk of deuterium loss | High retention |
Trifluoroacetate Salt Formation
The final step involves protonating malonyl-L-carnitine-d3 with trifluoroacetic acid (TFA):
-
The free base is dissolved in anhydrous ethanol.
-
TFA is added dropwise at 0°C to prevent ester hydrolysis.
-
The product precipitates as a white crystalline solid, isolated via vacuum filtration.
Purification and Characterization
Chromatographic Purification
Reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column ensures removal of non-deuterated contaminants:
Mass Spectrometric Analysis
High-resolution mass spectrometry (HRMS) confirms isotopic enrichment:
Nuclear Magnetic Resonance (NMR)
¹H-NMR reveals deuterium incorporation via signal attenuation:
-
Deuterated Positions : Methyl groups on the carnitine quaternary ammonium (δ 3.2 ppm).
-
Malonyl Ester : Characteristic triplet at δ 2.8 ppm (J = 7.5 Hz).
Challenges and Optimization
Isotopic Dilution
Trace protium in solvents or reagents can dilute deuterium content. Solutions include:
-
Deuterated Solvents : Use of D₂O, CD₃OD, or d6-DMSO.
-
Inert Atmosphere : Rigorous exclusion of moisture via Schlenk techniques.
Byproduct Formation
Competing acylation at the carnitine hydroxyl group generates undesired esters. Mitigation strategies:
-
Protecting Groups : Temporarily block hydroxyls with tert-butyldimethylsilyl (TBDMS) ethers.
-
Low Temperature : Conduct reactions at –20°C to suppress side reactions.
Applications and Validation
This compound is validated in metabolomic assays quantifying acylcarnitines. For example, studies on desmin knock-out cardiomyocytes utilized isotopic standards to quantify malonyl-carnitine (C3DC) levels, revealing no significant differences between knock-out and wild-type mice (0.14 ± 0.01 vs. 0.14 ± 0.02 µmol/L) . Such applications underscore the compound’s role in elucidating metabolic disruptions in disease models.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of Malonyl-L-carnitine-d3 Trifluoroacetate in research settings?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns (C18 or similar) with trifluoroacetic acid (TFA) in the mobile phase (0.1% v/v) to enhance peak resolution. Calibrate with reference standards and validate retention times for reproducibility .
- Mass Spectrometry (MS) : Employ high-resolution MS (HRMS) or tandem MS (MS/MS) to confirm molecular ions ([M]+) and fragment patterns. For deuterated compounds, monitor isotopic distributions (e.g., d3 vs. natural abundance) and compare with theoretical predictions. Calibrate using sodium trifluoroacetate cluster ions for accurate mass assignment .
- Ion Chromatography : Quantify trifluoroacetate counterions using anion-exchange columns. Optimize eluent composition (e.g., hydroxide gradients) and validate against trace anion standards (e.g., chloride, acetate) to ensure no interference .
Q. How does the trifluoroacetate counterion influence the solubility and stability of Malonyl-L-carnitine-d3 during experimental procedures?
- Methodological Answer :
- The trifluoroacetate (TFA) counterion enhances solubility in polar solvents (e.g., water, acetonitrile) due to its strong ion-pairing properties. However, residual TFA can interfere with biological assays (e.g., enzyme activity) and must be removed via lyophilization or ion-exchange resins. Stability studies should include pH monitoring (TFA lowers pH in aqueous solutions) and storage at -20°C under inert gas to prevent degradation .
Q. What protocols ensure accurate quantification of this compound in biological matrices?
- Methodological Answer :
- Sample Preparation : Deproteinize biological fluids (e.g., plasma) using acetonitrile or solid-phase extraction (SPE) to remove interferents. Include deuterated internal standards (e.g., Malonyl-L-carnitine-d6) to correct for matrix effects .
- Validation : Perform spike-and-recovery experiments across physiological concentration ranges (e.g., 1–100 µM). Use ion chromatography to confirm the absence of competing anions (e.g., formate, chloride) in the matrix .
Advanced Research Questions
Q. How can researchers resolve discrepancies in mass spectrometry data when analyzing deuterated forms like this compound?
- Methodological Answer :
- Isotopic Pattern Analysis : Compare observed d3 isotopic distributions with theoretical simulations (e.g., using m/z calculators). Non-target deuteration may arise from solvent exchange (e.g., D2O) or synthetic impurities; mitigate via strict anhydrous conditions .
- Fragmentation Artifacts : Identify non-specific fragments (e.g., [M-RCOO]+ ions from acyl group loss) and adjust collision energy to minimize in-source decay. Cross-validate with NMR or IR spectroscopy for structural confirmation .
Q. What methodological considerations are critical when designing isotope-tracing experiments using this compound to study mitochondrial β-oxidation pathways?
- Methodological Answer :
- Deuterium Retention : Verify metabolic stability of the d3 label using LC-MS/MS. For cell-based assays, use isotopically labeled media and control for natural isotope incorporation .
- Dynamic Range : Optimize dosing to avoid isotopic saturation. Combine with 13C-labeled substrates (e.g., 13C-palmitate) for multi-tracer flux analysis .
Q. What strategies optimize the synthesis of Malonyl-L-carnitine-d3 to minimize undesired deuteration at non-target positions?
- Methodological Answer :
- Deuterated Reagents : Use deuterium oxide (D2O) and deuterated TFA (CF3COOD) during synthesis to prevent proton back-exchange. Purify intermediates via preparative HPLC under acidic conditions (pH 2–3) to stabilize the trifluoroacetate counterion .
- Quality Control : Perform HRMS and 2H-NMR to confirm deuteration efficiency (>98%) at the malonyl moiety. Monitor for residual protons using spectral integration .
Q. What advanced NMR techniques can elucidate the conformational dynamics of this compound in solution?
- Methodological Answer :
- 2H-NMR : Exploit the quadrupolar splitting of deuterium to study molecular mobility in lipid bilayers or aqueous solutions. Use deuterated solvents (e.g., D2O) to minimize background signals .
- NOESY/ROESY : Detect nuclear Overhauser effects (NOEs) between the trifluoroacetate counterion and carnitine backbone to map intermolecular interactions. Optimize mixing times for small molecules (50–200 ms) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
